2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid
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Overview
Description
2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid is a complex organic compound featuring a morpholine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the morpholine ring, followed by the introduction of the tert-butoxycarbonyl and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The tert-butoxycarbonyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biochemical pathways and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(tert-butoxy)carbonyl]-6-(methyl)morpholin-3-yl}acetic acid
- 2-{4-[(tert-butoxy)carbonyl]-6-(ethyl)morpholin-3-yl}acetic acid
- 2-{4-[(tert-butoxy)carbonyl]-6-(fluoromethyl)morpholin-3-yl}acetic acid
Uniqueness
Compared to similar compounds, 2-{4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl}acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
2639442-73-0 |
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Molecular Formula |
C12H18F3NO5 |
Molecular Weight |
313.27 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-3-yl]acetic acid |
InChI |
InChI=1S/C12H18F3NO5/c1-11(2,3)21-10(19)16-5-8(12(13,14)15)20-6-7(16)4-9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
WBCJCDMARGMSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC1CC(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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